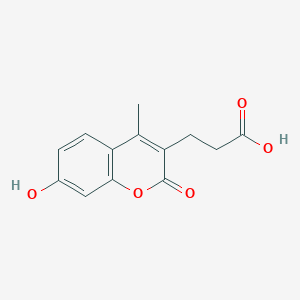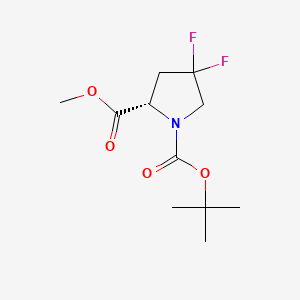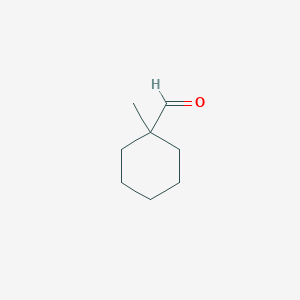
Dodecanoic acid, 9,12-dioxo-
Übersicht
Beschreibung
Dodecanoic acid, 9,12-dioxo- is a medium-chain fatty acid with the molecular formula C₁₂H₂₀O₄. It is characterized by the presence of two oxo groups at the 9th and 12th positions of the dodecanoic acid chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dodecanoic acid, 9,12-dioxo- typically involves the oxidation of dodecanoic acid. One common method is the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. The reaction proceeds through the formation of intermediate compounds, which are further oxidized to yield the final product .
Industrial Production Methods: In an industrial setting, the production of dodecanoic acid, 9,12-dioxo- can be achieved through a multi-step process involving the controlled oxidation of dodecanoic acid. This process may utilize catalysts to enhance the reaction rate and selectivity. The reaction conditions, such as temperature, pressure, and pH, are carefully optimized to maximize yield and purity .
Types of Reactions:
Oxidation: Dodecanoic acid, 9,12-dioxo- can undergo further oxidation to produce higher oxidation state compounds.
Reduction: The compound can be reduced to form dodecanoic acid or other reduced derivatives.
Substitution: The oxo groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and other strong oxidizing agents under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Higher oxidation state compounds.
Reduction: Dodecanoic acid or reduced derivatives.
Substitution: Substituted dodecanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Dodecanoic acid, 9,12-dioxo- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants
Wirkmechanismus
The mechanism of action of dodecanoic acid, 9,12-dioxo- involves its interaction with specific molecular targets and pathways. The oxo groups in the compound can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Dodecanoic acid (Lauric acid): A saturated fatty acid with a similar carbon chain length but without the oxo groups.
Dodecanedioic acid: A dicarboxylic acid with two carboxyl groups at the ends of the carbon chain.
9,12-Dioxododecanoic acid: A similar compound with oxo groups at different positions
Uniqueness: Dodecanoic acid, 9,12-dioxo- is unique due to the presence of oxo groups at specific positions on the carbon chain. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
IUPAC Name |
9,12-dioxododecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c13-10-6-8-11(14)7-4-2-1-3-5-9-12(15)16/h10H,1-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCRMCBLQUKXIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)CCC=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415614 | |
| Record name | Dodecanoic acid, 9,12-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51551-01-0 | |
| Record name | Dodecanoic acid, 9,12-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[2-(1H-tetrazol-5-yl)phenoxy]acetic acid](/img/structure/B1312190.png)



![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1312199.png)




![Butyl-[1-(2-chloro-6-fluorophenyl)methylidine]amine](/img/structure/B1312213.png)
